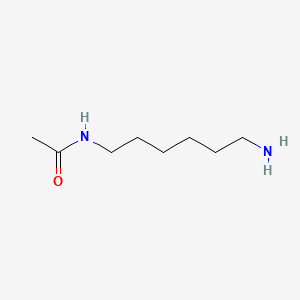

N-Acetyl-1,6-diaminohexane

概要

説明

N-Acetyl-1,6-diaminohexane, also known as N-(6-aminohexyl)ethanimidic acid, belongs to the class of organic compounds known as acetamides . These are organic compounds with the general formula RNHC(=O)CH3, where R= organyl group .

Synthesis Analysis

N-Acetyl-1,6-diaminohexane can be synthesized from Hexamethylenediamine and Ethyl acetate .Molecular Structure Analysis

The molecular formula of N-Acetyl-1,6-diaminohexane is C8H18N2O . Its molecular weight is 158.24 .Physical And Chemical Properties Analysis

N-Acetyl-1,6-diaminohexane has a molecular weight of 158.24 . The density and viscosity values decrease with the increase of temperature .科学的研究の応用

Synthesis of Amides

The synthesis of amides is extremely important given the ubiquitous presence of this motif in biological systems, as well as in the pharmaceutical industry, where it is estimated that amide preparation is the most common chemical reaction employed . N-(6-Aminohexyl)acetamide, as an amide, is part of this important chemical process.

Electrosynthesis

Amide groups are synthetically versatile, capable of taking part in a wide range of different transformations, especially when subjected to electrochemical conditions . This makes N-(6-Aminohexyl)acetamide a potential candidate for electrosynthesis applications.

Pharmaceutical Industry

Given the vital importance of amides and the growing interest in electrosynthesis, the combination of these two topics is an exciting and interesting field of research that holds a lot of promise in the future of synthetic chemistry . This suggests that N-(6-Aminohexyl)acetamide could have potential applications in the pharmaceutical industry.

Monomer for Nylon 6-6

1,6-Diaminohexane is mainly used as a monomer to make nylon 6-6 . As N-(6-Aminohexyl)acetamide is a derivative of 1,6-diaminohexane, it could potentially be used in the production of nylon 6-6.

Production of Polyurethane

Its derivative hexamethylene diisocyanate (HDI) is used in the production of polyurethane . This suggests that N-(6-Aminohexyl)acetamide could be used in the production of polyurethane.

Cross-linking Agent in Epoxy Resins

N-(6-Aminohexyl)acetamide acts as a cross-linking agent in epoxy resins . This makes it useful in the production of coatings, adhesives, and other materials.

Coatings, Lubricants, and Water Treatment Products

Other applications of N-(6-Aminohexyl)acetamide include coatings, lubricants, and water treatment products . This shows its versatility in various industrial applications.

Density and Viscosity Studies

The density and viscosity of the mixtures of 1,6-diaminohexane (DAH) + water binary system were determined over the whole composition range at p = 101 kPa from 293.15 to 333.15 K . This suggests that N-(6-Aminohexyl)acetamide could be used in similar studies to understand the properties of different mixtures.

作用機序

Safety and Hazards

将来の方向性

N-Boc-1,6-hexanediamine, a derivative of 1,6-diaminohexane, can be used as a linear hexyl spacer (C6-spacer) to synthesize biodegradable poly(disulfide amine)s for gene delivery, a multifunctional dendrimer for theranostics, polyamide platinum anti-cancer complexes designed to target cancer-specific DNA sequences, and self-assembled monolayers (SAMs) that resist adsorption of proteins .

特性

IUPAC Name |

N-(6-aminohexyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-8(11)10-7-5-3-2-4-6-9/h2-7,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJPJZTWQTUPQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964311 | |

| Record name | N-(6-Aminohexyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

49631-88-1 | |

| Record name | N-Acetyl-1,6-diaminohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049631881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(6-Aminohexyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is N-Acetyl-1,6-diaminohexane and why is it significant in the context of cancer research?

A1: N-Acetyl-1,6-diaminohexane (NADAH) is a metabolite of hexamethylene bisacetamide (HMBA), a compound known to induce differentiation in various cancer cell lines. Research suggests that NADAH itself possesses even greater potency than HMBA in inducing differentiation of certain leukemia cells, marking it as a potentially significant molecule in cancer research. [, ]

Q2: How does N-Acetyl-1,6-diaminohexane contribute to the differentiation of leukemia cells?

A2: While the exact mechanism remains unclear, studies indicate that NADAH, similar to HMBA, may influence intracellular polyamine biosynthesis. This alteration precedes other differentiation-associated changes within the cells, suggesting a potential causal relationship. [] Further research indicates NADAH might interact differently with cellular components compared to HMBA, possibly explaining its increased potency. []

Q3: Does the efficacy of N-Acetyl-1,6-diaminohexane in inducing differentiation vary across different leukemia cell lines?

A4: Research shows that NADAH's potency as a differentiation inducer can vary. While it demonstrates significant activity in HL60 human promyelocytic leukemia cells, surpassing HMBA in inducing differentiation, its effect on Friend murine erythroleukemia cells, particularly those resistant to HMBA, is less pronounced. This difference highlights the complexity of NADAH's interaction with different cellular targets and the potential role of resistance mechanisms. [, ]

Q4: Does inhibiting the metabolic breakdown of N-Acetyl-1,6-diaminohexane enhance its differentiation-inducing effects?

A5: Studies using the monoamine oxidase inhibitor tranylcypromine, which blocks the conversion of NADAH to 6-acetamidohexanoic acid, show a significant enhancement in HMBA- and NADAH-induced differentiation of HL60 cells. This observation suggests that the metabolic breakdown of NADAH might be an inactivation pathway, and inhibiting this pathway could potentially increase its efficacy. [] Similar results were obtained with the monoamine oxidase inhibitor isocarboxazid in a canine model. []

Q5: Beyond its role in leukemia cell differentiation, are there other applications for N-Acetyl-1,6-diaminohexane?

A6: Interestingly, a derivative of NADAH, NAD+-N6-[N-(6-aminohexyl)-acetamide], has been synthesized and utilized in affinity chromatography. This modified molecule, immobilized on Sepharose 4B, demonstrated effectiveness in separating mixtures of proteins like albumin, alcohol dehydrogenase, and lactate dehydrogenase. This application highlights the versatility of NADAH's structure and its potential utility beyond cancer research. []

Q6: What is the metabolic fate of hexamethylene bisacetamide in humans?

A7: Following intravenous administration of hexamethylene bisacetamide, the human body metabolizes it through deacetylation and oxidation pathways. This process results in the production of at least five metabolites, identified in urine samples. The major metabolite detected is 6-acetamidohexanoic acid, along with N-acetyl-1,6-diaminohexane, 1,6-diaminohexane, 6-aminohexanoic acid, and its lactam, caprolactam. []

Q7: What analytical techniques are commonly employed to study hexamethylene bisacetamide and its metabolites?

A10: Gas chromatography, coupled with mass spectrometry (GC-MS) or nitrogen-phosphorus selective detection, plays a crucial role in identifying and quantifying hexamethylene bisacetamide and its metabolites in various biological matrices, including urine, plasma, and cell lysates. These techniques offer the sensitivity and selectivity required to monitor the metabolic fate and pharmacokinetic profiles of these compounds. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(3-bromophenoxy)ethyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B1204328.png)